molecular formula C17H17ClN2O4 B4057348 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B4057348
M. Wt: 348.8 g/mol
InChI Key: ALEYJIBXBLISNL-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0876847 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactions and Metabolic Pathways

  • Photoreactions in Different Solvents : Research on flutamide (a compound structurally related to the target chemical) shows it undergoes distinct photoreactions in solvents like acetonitrile and 2-propanol. This study illuminates the complex behavior of nitro-substituted phenyl compounds under UV light, relevant for understanding the environmental fate and photochemical properties of similar chemicals (Watanabe, Fukuyoshi, & Oda, 2015).

  • Metabolism and Pharmacokinetics : Another study on S-1, a selective androgen receptor modulator, highlights its pharmacokinetics and metabolism in rats, providing insights into how structurally similar propanamides are absorbed, metabolized, and cleared in biological systems. Understanding these properties is crucial for developing therapeutics and assessing environmental impacts of related compounds (Wu et al., 2006).

Environmental Decontamination and Bioremediation

  • Graphene Adsorption for Decontamination : The study of graphene's ability to adsorb 4-chloro-2-nitrophenol from aqueous solutions offers a glimpse into the potential for using advanced materials to remove hazardous chemicals from the environment. This research suggests pathways for mitigating pollution involving nitro-substituted phenols and similar environmental contaminants (Mehrizad & Gharbani, 2014).

Anticancer and Antimicrobial Applications

  • Anticancer Properties of Thiocarbamide Derivatives : Investigations into thiocarbamide derivatives' structures and anticancer properties provide valuable information for designing drugs against various cancers. These studies could inform the development of compounds with similar functional groups for cancer therapy (Pandey et al., 2019).

  • Antimicrobial Activity of Sulphonamide Derivatives : Research on sulphonamide derivatives highlights their potential in treating microbial infections. Such studies are essential for developing new antibiotics and understanding the biological activities of nitro-substituted phenyl compounds (Patel et al., 2011).

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10-4-5-13(20(22)23)9-16(10)19-17(21)12(3)24-14-6-7-15(18)11(2)8-14/h4-9,12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEYJIBXBLISNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.